molecular formula C20H18ClNO4 B3904705 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3904705
M. Wt: 371.8 g/mol
InChI Key: WVUFGXSTGAPOJU-FBMGVBCBSA-N
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Description

4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a bicyclic lactam structure. Its core framework includes a benzoyl group at position 4, a 4-chlorophenyl substituent at position 5, a hydroxyl group at position 3, and a 2-methoxyethyl chain at position 1. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyethyl) groups may influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding via the hydroxyl group .

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-26-12-11-22-17(13-7-9-15(21)10-8-13)16(19(24)20(22)25)18(23)14-5-3-2-4-6-14/h2-10,17,23H,11-12H2,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUFGXSTGAPOJU-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method involves the acylation of a suitable precursor with benzoyl chloride, followed by the introduction of the chlorophenyl group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction, and the methoxyethyl group is introduced through an etherification reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a hydroxyl group .

Scientific Research Applications

Antagonistic Activity

Recent studies have highlighted the compound's role as a competitive antagonist of the formyl peptide receptor 1 (FPR1). It has been shown to inhibit calcium flux, chemotaxis, and adhesion in human neutrophils, indicating its potential use in treating inflammatory diseases. The most potent analogs from this class demonstrated significant efficacy in blocking FPR1-mediated signaling pathways, which are implicated in various inflammatory responses .

Anti-Cancer Properties

The pyrrole derivatives, including this compound, have been explored for their anti-cancer potential. Research indicates that modifications in the structure can enhance cytotoxicity against cancer cell lines. The presence of the benzoyl group is thought to contribute to this activity by interfering with cellular proliferation signals .

Neuroprotective Effects

Some studies suggest that pyrrole derivatives may exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory processes. This could open avenues for developing treatments for neurodegenerative diseases .

Case Study 1: FPR1 Antagonism

A study evaluated a series of pyrrole derivatives, including 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one, for their ability to inhibit FPR1 signaling in human neutrophils. The results indicated that certain structural modifications significantly increased antagonistic potency against FPR1, providing insights into structure-activity relationships (SAR) that can inform future drug design .

Case Study 2: Anti-Cancer Activity

In vitro assays demonstrated that this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. Further exploration into its pharmacokinetics and bioavailability is necessary for potential clinical applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
FPR1 AntagonismInhibition of calcium flux and chemotaxis
Anti-CancerInduction of apoptosis in cancer cells
NeuroprotectionPotential antioxidant effects

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 3,5-diaryl-substituted dihydropyrrol-2-ones. Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Substituent Variations Key Properties/Data Reference
Target Compound 4-benzoyl, 5-(4-chlorophenyl), 3-hydroxy, 1-(2-methoxyethyl) N/A (Baseline for comparison) -
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 5-(4-aminophenyl) replaces 5-(4-chlorophenyl); no methoxyethyl chain M.p. 209–211.9°C; yield 46%; NMR/FTIR/HRMS confirmed
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) 5-(4-hydroxyphenyl); no benzoyl or methoxyethyl groups M.p. 138–140.6°C; yield 63%; NMR/FTIR/HRMS confirmed
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-butoxybenzoyl replaces benzoyl; thiadiazolyl substituent at position 1 Noted for heterocyclic diversity; potential enhanced bioactivity
4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (3572-6014) 5-(4-fluorophenyl) replaces 5-(4-chlorophenyl); pyridinylmethyl at position 1 Fluorine substitution may improve metabolic stability; available for screening
BH36355 (CAS 879850-81-4) 4-(3-chloro-4-ethoxybenzoyl); 5-(3,4-dimethoxyphenyl) Ethoxy and methoxy groups enhance lipophilicity
BH36354 (CAS 879850-71-2) 4-(3-chloro-4-ethoxybenzoyl); 5-(4-ethylphenyl) Ethyl group increases steric bulk

Key Structural Insights :

  • Position 5 : Substitution with electron-withdrawing groups (e.g., Cl, F) may enhance electrophilic reactivity, while electron-donating groups (e.g., NH₂, OH) could improve solubility .
  • Position 1 : Methoxyethyl or pyridinylmethyl chains influence steric effects and hydrogen-bonding capacity, affecting binding to biological targets .
  • Position 4 : Benzoyl vs. substituted benzoyl (e.g., butoxybenzoyl) alters π-π stacking and hydrophobic interactions .

Biological Activity

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly as a formyl peptide receptor (FPR) antagonist. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO4C_{20}H_{18}ClNO_4 with a molecular weight of approximately 373.82 g/mol. Its structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds within the pyrrole class, including 4-benzoyl derivatives, act as antagonists to the FPR1 receptor, which plays a significant role in mediating inflammatory responses. The inhibition of FPR1 can lead to decreased neutrophil activation, which is beneficial in treating inflammatory diseases.

Antagonistic Effects on FPR1

A study evaluating various pyrrole analogs found that 4-benzoyl derivatives effectively inhibited intracellular calcium mobilization in human neutrophils and FPR1-transfected cells. The most potent compounds demonstrated significant inhibition of chemotaxis and adhesion of neutrophils to epithelial cells, crucial processes in inflammation .

Inhibition of ERK Phosphorylation

These compounds also inhibited the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in signaling pathways related to inflammation and cell proliferation. This suggests that 4-benzoyl derivatives may have therapeutic potential in conditions characterized by excessive inflammatory responses .

Case Studies

Case Study 1: Neutrophil Activation
In vitro studies showed that the application of this compound led to a marked reduction in neutrophil activation markers when stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLF), indicating its role as an effective FPR1 antagonist .

Case Study 2: Molecular Modeling
Molecular docking studies revealed that the compound exhibited a high degree of similarity with known FPR1 antagonists. This structural similarity supports its potential as a lead compound for further development into therapeutic agents targeting inflammatory diseases .

Research Findings

A comprehensive evaluation of related compounds has shown that modifications at specific positions on the pyrrole scaffold can enhance biological activity. The presence of hydrophobic groups at designated positions was correlated with increased potency as FPR1 antagonists .

Compound IDStructureActivityReference
Compound 144-benzoyl-1-hexyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-onePotent FPR1 antagonist
Compound 174-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-oneEffective in inhibiting neutrophil activation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of substituted benzaldehyde and pyrrolone precursors. For example, analogous compounds were prepared by reacting 3-hydroxy-pyrrolone derivatives with substituted benzaldehydes under controlled pH and temperature (e.g., room temperature or reflux). Yields vary significantly with substituents: electron-withdrawing groups (e.g., 4-chlorophenyl) typically require longer reaction times (e.g., 10–24 hours) and lower yields (9–47%) compared to electron-donating groups . Recrystallization from methanol or ethanol is critical for purification .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substituent positions and hydrogen bonding (e.g., 3-hydroxy proton at δ ~12–14 ppm). Aromatic protons from benzoyl and chlorophenyl groups appear as multiplets in δ 7.0–8.0 ppm .
  • HRMS : Essential for verifying molecular weight (e.g., [M+H]+ peaks with <5 ppm error). For example, a derivative with 4-methylbenzoyl and 4-tert-butylphenyl groups showed [M+H]+ at m/z 408.2273 (calc. 408.2097) .
  • FTIR : Confirms hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) studies on analogous pyrrolones reveal:

  • Tautomerism : The 3-hydroxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol form. This affects reactivity in substitution reactions .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., electron-deficient 4-chlorophenyl group) for predicting regioselectivity in further functionalization .
    • Experimental Validation : Correlate DFT-predicted bond lengths/angles with X-ray crystallography data (if available) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-dimethylaminophenyl) and test activity. For instance, introducing a 4-tert-butylphenyl group increased solubility but reduced antimicrobial efficacy in analogs .
  • Assay Standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923) and controls to minimize variability. Discrepancies in IC50 values may arise from differences in assay protocols (e.g., incubation time, solvent DMSO%) .

Q. How do steric and electronic effects of substituents influence crystallization and polymorphism?

  • Methodological Answer :

  • Crystallization Screening : Test solvents (e.g., MeOH, EtOH, DCM/hexane) and cooling rates. Bulky substituents (e.g., 2-methoxyethyl) often lead to amorphous solids unless slow evaporation is used .
  • PXRD/TGA : Compare diffraction patterns and thermal stability. For example, a derivative with 3-trifluoromethylphenyl formed a monoclinic crystal system (melting point 205–207°C), while the 3,5-dichlorophenyl analog exhibited a triclinic system (mp 245–247°C) .

Data Contradiction Analysis

Q. Why do similar synthetic routes for pyrrolone derivatives yield vastly different purity levels (e.g., 9% vs. 63%)?

  • Methodological Answer :

  • Byproduct Formation : Electron-deficient aldehydes (e.g., 3,5-dichlorobenzaldehyde) may undergo side reactions (e.g., oxidation), requiring additives like Na2SO3 to suppress byproducts .
  • Purification Challenges : Low-yield reactions (e.g., 9%) often involve polar byproducts; use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization .

Q. How to address discrepancies in reported melting points for structurally similar analogs?

  • Methodological Answer :

  • Polymorphism : Annealing samples at 80% of their melting point for 1–2 hours can stabilize a single crystalline form .
  • Calibration : Validate melting point apparatus with standards (e.g., caffeine, 236°C). Variations >2°C suggest impurities or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one

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